2-(Bromomethyl)-1,4-dimethoxynaphthalene
Description
Contextualization within Naphthalene (B1677914) Chemistry
Naphthalene (C₁₀H₈) is the simplest polycyclic aromatic hydrocarbon, composed of two fused benzene (B151609) rings. alfa-chemistry.com This fundamental structure is the scaffold for a vast number of compounds used in various industries, from dyes and pigments to pharmaceuticals and materials science. alfa-chemistry.comlifechemicals.com The development of methodologies for the regioselective functionalization of the naphthalene core is a significant focus in organic chemistry, as the position of substituents dramatically affects the final molecule's properties and function. nih.govresearchgate.net
Traditionally, the synthesis of substituted naphthalenes relies on electrophilic aromatic substitution reactions. However, controlling the regioselectivity of these reactions can be challenging and is dependent on the directing effects of pre-existing functional groups. researchgate.netresearchgate.net Modern synthetic strategies, including transition metal-catalyzed C-H activation, have emerged as powerful tools for introducing functional groups at specific positions on the naphthalene ring, including the less reactive C2 position. nih.gov The compound 2-(Bromomethyl)-1,4-dimethoxynaphthalene is a product of such advanced synthetic efforts, providing a functionalized naphthalene derivative with predictable points of reactivity. The two methoxy (B1213986) groups at positions 1 and 4 not only activate the ring system towards certain reactions but also provide steric and electronic influence that can be exploited in multi-step syntheses.
Importance of Bromomethyl Functionality in Organic Transformations
The bromomethyl group (-CH₂Br) is a key functional group in organic synthesis due to the unique properties of the carbon-bromine bond. Bromine is more electronegative than carbon, rendering the attached carbon atom electrophilic and making alkyl bromides effective alkylating agents. wikipedia.org The C-Br bond is weaker than C-Cl and C-F bonds, making organobromine compounds more reactive than their chloro- and fluoro-analogues, representing a useful compromise between reactivity and stability. wikipedia.org
The presence of the bromomethyl group makes this compound a versatile reagent for a variety of chemical transformations. cymitquimica.comyoutube.com Key reactions involving this functionality include:
Nucleophilic Substitution: The bromide ion is an excellent leaving group, facilitating substitution reactions where a wide range of nucleophiles can displace it to form new carbon-carbon or carbon-heteroatom bonds. This is a fundamental strategy for elaborating molecular structures.
Grignard Reactions: Organobromides can be used to prepare Grignard reagents, which are potent nucleophiles used in the formation of new C-C bonds.
Cross-Coupling Reactions: Aryl and benzyl (B1604629) bromides are common precursors in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are indispensable for constructing complex molecular architectures from simpler components. researchgate.net
The reactivity of the bromomethyl group, combined with the specific electronic and steric environment of the 1,4-dimethoxynaphthalene (B104105) scaffold, makes this compound a targeted reagent for synthesizing complex molecules, such as those investigated in medicinal chemistry and materials science. researchgate.netguidechem.com
Overview of Research Trajectories for this compound and Analogues
Research involving this compound and its analogues primarily focuses on their use as synthetic intermediates. The compound itself has been cited in patents for a metal-air battery cell, where it is part of an organic multi-redox mediator, and as a precursor for imidazolium (B1220033) derivatives with potential applications as anticancer agents. chiralen.com
The broader family of bromomethylnaphthalenes serves as a proxy for understanding its research utility. For example, the simpler analogue, 2-(Bromomethyl)naphthalene (B188764) (CAS 939-26-4), is a well-established starting material for synthesizing a variety of compounds, including: chemicalbook.com
2-(Fluoromethyl)naphthalene
2-Naphthylmethyl azide (B81097)
2-Naphthalenecarboxaldehyde
Studies on more complex analogues, such as {8-[4-(Bromomethyl)benzoyl]-2,7-dimethoxynaphthalen-1-yl}[4-(bromomethyl)phenyl]methanone, explore the synthesis and structural properties of highly functionalized naphthalene systems. nih.gov These studies often involve electrophilic aromatic substitution and subsequent modifications, highlighting the multi-step synthetic sequences where bromomethyl-functionalized naphthalenes are crucial intermediates. nih.gov The investigation of these analogues provides insight into how the naphthalene core can be systematically modified to achieve specific three-dimensional structures and functionalities.
Table 2: Comparison of this compound and a Key Analogue
| Compound | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| This compound | 79971-24-7 | C₁₃H₁₃BrO₂ | Activated naphthalene ring; single reactive bromomethyl site. chiralen.com |
| 2-(Bromomethyl)naphthalene | 939-26-4 | C₁₁H₉Br | Simpler, unactivated naphthalene core; serves as a fundamental building block. chemicalbook.com |
| {8-[4-(Bromomethyl)benzoyl]-2,7-dimethoxynaphthalen-1-yl}[4-(bromomethyl)phenyl]methanone | Not available | C₂₈H₂₂Br₂O₄ | Complex structure with two bromomethyl groups on separate phenyl rings attached to a dimethoxynaphthalene core. nih.gov |
The research trajectory for this compound is therefore tied to the synthesis of novel, high-value organic molecules where the 1,4-dimethoxynaphthalene unit is a desired structural motif. Its utility lies in its ability to act as a reactive handle for conjugating this specific naphthalene derivative onto other molecules, a common strategy in the development of new functional materials and pharmacologically active compounds.
Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-1,4-dimethoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO2/c1-15-12-7-9(8-14)13(16-2)11-6-4-3-5-10(11)12/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCKHNBFZNFJSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=CC=CC=C21)OC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature, Structural Features, and Isomeric Considerations
Systematic IUPAC Nomenclature of 2-(Bromomethyl)-1,4-dimethoxynaphthalene
The systematic name for the compound according to the International Union of Pure and Applied Chemistry (IUPAC) is This compound . This name is derived by identifying the parent structure as naphthalene (B1677914), which is substituted with two methoxy (B1213986) groups at positions 1 and 4, and a bromomethyl group at position 2.
Key Reactive Sites and Functional Groups
The reactivity of this compound is dominated by two primary features: the benzylic bromide and the electron-rich dimethoxy-naphthalene core.
The bromomethyl group attached to the naphthalene ring is at a benzylic position. Benzylic halides are known for their enhanced reactivity in nucleophilic substitution reactions. This heightened reactivity is attributed to the stability of the carbocation intermediate that can form during an SN1 reaction. quora.com The adjacent naphthalene ring stabilizes the positive charge through resonance, delocalizing it over the aromatic system.
Primary benzylic halides like this compound can also readily undergo SN2 reactions. The benzylic carbon is accessible to nucleophiles, and the transition state is stabilized by the overlapping orbitals of the aromatic ring. Consequently, this functional group is a versatile handle for introducing a wide variety of other functional groups via substitution reactions. The C-Br bond at a benzylic position is also weaker than a typical alkyl C-H bond, making it susceptible to radical reactions as well. masterorganicchemistry.com
The naphthalene core is substituted with two methoxy (-OCH3) groups at the 1 and 4 positions. Methoxy groups are strong electron-donating groups due to the resonance effect of the oxygen lone pairs with the aromatic π-system. quora.com This has several important consequences for the molecule's properties:
Increased Nucleophilicity: The electron-donating nature of the methoxy groups activates the naphthalene ring, making it more nucleophilic and thus more reactive towards electrophilic aromatic substitution.
Influence on Photophysical Properties: The presence of electron-donating groups on a naphthalene core can significantly impact its absorption and emission properties. nih.gov Such substitutions can lead to shifts in the fluorescence spectra.
Structural Elucidation Techniques for Compound Characterization
The definitive structure of this compound is confirmed through a combination of modern spectroscopic techniques. Each method provides unique information about the molecule's atomic connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
1H NMR: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons on the naphthalene ring, a singlet for the benzylic CH₂Br protons, and singlets for the two methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.
13C NMR: This spectrum would show distinct peaks for each unique carbon atom in the molecule, including the carbons of the naphthalene core, the benzylic carbon, and the methoxy carbons. chemicalbook.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. nih.gov The spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching in the aromatic ring, C-O stretching for the ether linkages of the methoxy groups, and a C-Br stretching frequency.
Mass Spectrometry (MS): This technique provides the mass-to-charge ratio of the molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula. nih.gov The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M+ and M+2 peaks of nearly equal intensity).
The table below summarizes the expected spectroscopic data for the characterization of this compound, based on data for analogous structures.
| Technique | Expected Features | Reference |
| 1H NMR | Signals for aromatic protons, a singlet for CH₂Br protons, and singlets for OCH₃ protons. | chemicalbook.com |
| 13C NMR | Resonances for aromatic carbons, benzylic carbon, and methoxy carbons. | chemicalbook.com |
| IR Spectroscopy | Characteristic bands for Ar-H, C-O (ether), and C-Br bonds. | nih.gov |
| Mass Spectrometry | Molecular ion peak (m/z ≈ 280/282) with a characteristic bromine isotope pattern. | nih.govnist.gov |
Synthetic Methodologies for 2 Bromomethyl 1,4 Dimethoxynaphthalene and Precursors
Strategies for Regioselective Bromomethylation
The conversion of the methyl group in 2-methyl-1,4-dimethoxynaphthalene to a bromomethyl group requires methods that favor substitution at the benzylic position while avoiding reactions with the electron-rich aromatic ring.
N-Bromosuccinimide (NBS) is a highly effective and widely used reagent for the selective bromination of positions adjacent to an aromatic ring (benzylic positions). chadsprep.comwikipedia.org Its principal advantage is that it provides a constant, low concentration of molecular bromine (Br₂) during the reaction, which minimizes competitive electrophilic addition or substitution reactions on the aromatic nucleus. masterorganicchemistry.comlibretexts.org
The reaction proceeds via a free-radical chain mechanism. youtube.comnumberanalytics.com The process is typically initiated by the homolytic cleavage of the N-Br bond in NBS, which can be triggered by a radical initiator or light. wikipedia.orgchemistrysteps.com
Mechanism Steps:
Initiation: The reaction begins with the formation of a bromine radical (Br•). This is often accomplished by adding a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decomposes upon heating to generate radicals that then react with NBS. wikipedia.orgmissouri.edu Trace amounts of HBr, often present as an impurity or formed during the reaction, can react with NBS to produce the small quantities of Br₂ needed. libretexts.orglibretexts.org Light can also cleave the Br₂ molecule into two bromine radicals. masterorganicchemistry.com
Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of the 2-methyl-1,4-dimethoxynaphthalene precursor. numberanalytics.com This step is highly selective for the benzylic position because the resulting benzylic radical is stabilized by resonance with the naphthalene (B1677914) ring system. chemistrysteps.comlibretexts.org The newly formed benzylic radical then reacts with a molecule of Br₂ (generated in low concentration from NBS and HBr) to yield the desired 2-(bromomethyl)-1,4-dimethoxynaphthalene and another bromine radical, which continues the chain reaction. masterorganicchemistry.comyoutube.com
Termination: The chain reaction concludes when any two radical species combine. youtube.com
Reaction Conditions: The reaction is typically carried out by refluxing the methylnaphthalene precursor with NBS in a non-polar, anhydrous solvent, most commonly carbon tetrachloride (CCl₄). wikipedia.orgmissouri.edu It is crucial to maintain anhydrous conditions, as the presence of water can lead to the hydrolysis of the product. missouri.edu
| Parameter | Typical Condition | Purpose |
| Reagent | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of bromine. organic-chemistry.org |
| Initiator | AIBN or Benzoyl Peroxide | Initiates the radical chain reaction upon heating. wikipedia.org |
| Solvent | Carbon Tetrachloride (CCl₄) | Anhydrous, non-polar medium. wikipedia.org |
| Temperature | Reflux | Provides energy for initiation and propagation. |
The use of visible light irradiation in conjunction with NBS offers a highly effective method for increasing the selectivity and yield of benzylic bromination. oup.com Photochemical initiation can be used as an alternative to chemical radical initiators like AIBN. wikipedia.org The energy from the light facilitates the homolytic cleavage of the Br-Br bond of the molecular bromine present in low concentrations, generating the bromine radicals necessary to start the propagation phase. oup.com
Studies on various dimethylnaphthalenes have shown that photobromination with NBS in a solvent like benzene (B151609) can lead to the quantitative formation of the corresponding bis(bromomethyl)arenes when an excess of NBS is used. oup.com By carefully controlling the stoichiometry (e.g., using 1.1 molar equivalents of NBS), (bromomethyl)methylarenes can be prepared in high yields. oup.com This approach is noted for its high selectivity and the simplified purification of the resulting benzylic bromides. oup.com
Direct bromination using molecular bromine (Br₂) is another potential route, though it often presents challenges with regioselectivity. Molecular bromine is a strong electrophile and can react with the electron-rich 1,4-dimethoxynaphthalene (B104105) ring, leading to a mixture of products. masterorganicchemistry.com For instance, the reaction of 1,4-dimethoxynaphthalene with bromine in glacial acetic acid results in the substitution of a bromine atom onto the aromatic ring to form 2-bromo-1,4-dimethoxynaphthalene (B104453), rather than at a benzylic position. prepchem.com
In the presence of a methyl group, competition between benzylic radical bromination and aromatic electrophilic bromination can occur. To favor the desired radical pathway for benzylic bromination, the reaction is typically performed under conditions that promote radical formation, such as in a non-polar solvent and in the presence of light or heat, while avoiding Lewis acid catalysts. However, the use of NBS is generally preferred to circumvent the side reactions associated with high concentrations of Br₂. masterorganicchemistry.com Studies on the polybromination of naphthalene itself show that bromine, especially with a catalyst like montmorillonite (B579905) clay, readily adds to the aromatic core. arkat-usa.orgcardiff.ac.uk
N-Bromosuccinimide (NBS)-Mediated Bromination of Methylnaphthalene Precursors
Synthesis of the 1,4-Dimethoxynaphthalene Scaffold
The precursor for bromomethylation, 2-methyl-1,4-dimethoxynaphthalene, must first be synthesized. This begins with the creation of the 1,4-dimethoxynaphthalene core, which is commonly derived from 1,4-naphthoquinone (B94277) or its derivatives.
A standard and efficient method for preparing the 1,4-dimethoxynaphthalene scaffold involves a two-step process starting from a suitable naphthoquinone.
Reduction of the Quinone: The first step is the reduction of the 1,4-naphthoquinone to its corresponding hydroquinone, 1,4-dihydroxynaphthalene (B165239). This transformation can be achieved using various reducing agents.
Methylation of the Hydroquinone: The resulting 1,4-dihydroxynaphthalene is then subjected to a double methylation reaction to form the stable 1,4-dimethoxy ether. A common and effective method for this step is the use of dimethyl sulfate (B86663) in the presence of a base.
This general strategy has been applied to the synthesis of various substituted 1,4-dimethoxynaphthalenes. nih.gov For example, the synthesis of 2-bromo-1,4-dimethoxynaphthalene has been reported starting from 1,4-dimethoxynaphthalene, which itself can be prepared from 1,4-naphthoquinone. prepchem.com The initial 1,4-naphthoquinone can be synthesized by the oxidation of naphthalene using an oxidizing agent like chromic acid in acetic acid. prepchem.com The synthesis of the direct precursor, 2-methyl-1,4-dimethoxynaphthalene, would follow a similar pathway, starting from 2-methyl-1,4-naphthoquinone (also known as menadione (B1676200) or Vitamin K3). nih.gov
| Step | Starting Material | Reagents | Product |
| 1. Reduction | 2-Methyl-1,4-naphthoquinone | e.g., Sodium dithionite | 2-Methylnaphthalene-1,4-diol |
| 2. Methylation | 2-Methylnaphthalene-1,4-diol | e.g., Dimethyl sulfate, Base (NaOH) | 2-Methyl-1,4-dimethoxynaphthalene |
Alternative Routes to Substituted 1,4-Dimethoxynaphthalenes
While the direct functionalization of 1,4-dimethoxynaphthalene is a common pathway, alternative strategies exist for the synthesis of the core substituted naphthalene ring system. These routes can be advantageous when the primary starting materials are unavailable or when specific substitution patterns are desired that are not easily accessible through direct electrophilic substitution.
One notable approach involves the construction of the naphthalene skeleton from simpler precursors. For instance, multi-step sequences starting from naphthalene itself can yield highly substituted derivatives. A metal-free method reported for the synthesis of 2-bromo-3-(bromomethyl)naphthalene, a related compound, showcases such a strategy. researchgate.netdergipark.org.tr This process begins with a Birch reduction of naphthalene to produce 1,4-dihydronaphthalene. researchgate.netdergipark.org.tr This intermediate is then reacted with dichlorocarbene, generated in situ, to form a cyclopropane (B1198618) ring. researchgate.netdergipark.org.tr Subsequent ring-opening of this cyclopropane intermediate via bromination with molecular bromine (Br₂) yields the final substituted naphthalene. researchgate.netdergipark.org.tr Although this specific example leads to a different isomer, the modular nature of this synthetic approach suggests its potential adaptability for creating various substituted naphthalenes, including precursors for 1,4-dimethoxy systems. researchgate.net
Another versatile strategy involves transition-metal-catalyzed C–H functionalization reactions, which allow for the preparation of complex benzene and naphthalene molecules with diverse substitution patterns. nih.gov These methods can build up the required substitution pattern on a simpler aromatic core before or after the formation of the bicyclic system.
| Alternative Route Highlight | Key Steps | Reactants/Reagents | Significance |
| From Naphthalene via Cyclopropanation researchgate.netdergipark.org.tr | 1. Birch Reduction2. Dichlorocarbene Addition3. Ring-Opening Bromination | Naphthalene, Chloroform, t-BuOK, Br₂ | Provides a metal-free, modular route to brominated naphthalene derivatives from a low-cost starting material. |
Multi-Step Synthetic Sequences Incorporating Bromomethylation
The synthesis of complex molecules based on the this compound scaffold often requires multi-step sequences where the bromomethylation is a key intermediate step. These sequences are designed to build molecular complexity in a controlled and regioselective manner.
Sequential Halogenation and Functionalization
Sequential functionalization allows for the introduction of multiple, distinct chemical groups onto the naphthalene core in a stepwise fashion. This approach is fundamental for creating complex derivatives where direct introduction of the desired groups is not feasible. The reactivity of the 1,4-dimethoxynaphthalene ring can be precisely controlled to direct subsequent reactions to specific positions.
Modern catalytic methods have greatly expanded the toolbox for such sequential transformations. For example, transition-metal catalysis using rhodium or palladium can achieve selective C-H functionalization. nih.govrsc.org A strategy might involve an initial C-H activation to introduce a functional group at a specific position, followed by a separate reaction, such as halogenation, at another site. The versatility of directing groups is crucial in these sequences; a group can be used to direct one or more C-H functionalization steps and then be removed or converted into another desired functionality. nih.gov
An example of this principle is seen in the functionalization of aryltriazenes, where a triazene (B1217601) group directs rhodium-catalyzed C-H activation and can subsequently be transformed, allowing for a "traceless" directing group strategy. nih.gov Similarly, palladium/norbornene catalysis enables the sequential ortho-C–H alkylation and ipso-alkynylation of aryl halides. rsc.org These advanced catalytic systems demonstrate the potential for highly controlled, sequential additions to an aromatic core, which can be applied to the 1,4-dimethoxynaphthalene system to prepare for a final bromomethylation step or to functionalize the molecule after the bromomethyl group is in place.
| Catalytic System | Transformation Type | Example Reaction | Potential Application |
| Rhodium(I)/Rhodium(III) nih.gov | Sequential C-H Functionalization | Ortho-olefination followed by para-bromination | Introduction of diverse functional groups onto the naphthalene ring before or after bromomethylation. |
| Palladium/Norbornene rsc.org | Sequential C-H Alkylation and Ipso-Alkynylation | Ortho-alkylation of an aryl halide followed by ipso-alkynylation | Building complex carbon skeletons attached to the naphthalene core. |
Retrosynthetic Analysis for Complex Derivative Preparation
Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex molecules derived from this compound. youtube.com This process involves mentally deconstructing the target molecule into simpler, commercially available, or easily synthesized precursors. libretexts.org
When planning the synthesis of a complex derivative, the key is to identify the strategic bonds and functional group transformations that lead back to simpler intermediates. youtube.com For a target molecule containing the this compound core, the analysis would typically disconnect the bonds formed using the reactive bromomethyl group. For instance, if the target molecule contains an ether, ester, or a new carbon-carbon bond at the methylene (B1212753) position, the retrosynthetic disconnection would point to this compound and a corresponding alcohol, carboxylate, or nucleophilic carbon species as the immediate precursors.
Further retrosynthetic steps would then break down the this compound intermediate itself. A key transformation is the bromomethylation of 1,4-dimethoxynaphthalene. The analysis would then consider the synthesis of the 1,4-dimethoxynaphthalene core, potentially from 1,4-dihydroxynaphthalene or other naphthalene precursors. The choice of the specific synthetic route depends on the directing effects of the substituents. libretexts.org The methoxy (B1213986) groups are ortho, para-directing, which facilitates electrophilic substitution at the 2-position, making the introduction of the bromomethyl group (or a precursor like a formyl or acyl group) a logical step in the forward synthesis. libretexts.org
| Target Molecule Feature | Retrosynthetic Disconnection | Precursors | Forward Reaction Type |
| Ether Linkage at Methylene | C-O Bond | This compound + Alcohol/Phenol | Williamson Ether Synthesis |
| New C-C Bond at Methylene | C-C Bond | This compound + Nucleophile (e.g., enolate, organometallic) | Nucleophilic Substitution (SN2) |
| Bromomethyl Group | C-Br Bond | 2-(Hydroxymethyl)-1,4-dimethoxynaphthalene | Bromination (e.g., with PBr₃) |
| Methyl Group at C-2 | C-C Bond (Formylation/Acylation) | 1,4-Dimethoxynaphthalene | Friedel-Crafts Acylation followed by reduction and bromination |
Efficiency, Yield Optimization, and Green Chemistry Considerations in Synthesis
Optimizing the synthesis of this compound and its precursors involves maximizing reaction yields while minimizing waste and environmental impact. Green chemistry principles are increasingly integral to modern synthetic planning. beilstein-journals.org
Key areas for optimization include the choice of reagents, solvents, and reaction conditions. For the bromomethylation step, using N-bromosuccinimide (NBS) with a radical initiator is a common method for benzylic bromination. Optimizing this step involves controlling the reaction temperature to prevent side reactions and carefully selecting the solvent to ensure good solubility of reactants while minimizing environmental harm.
Green chemistry considerations focus on several aspects:
Atom Economy: Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product.
Use of Safer Solvents: Replacing hazardous solvents like carbon tetrachloride or benzene with greener alternatives such as ethanol (B145695), water, or supercritical CO₂.
Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents reduces waste. beilstein-journals.org The use of transition-metal catalysts for C-H functionalization is an example of a more efficient and atom-economical approach compared to classical methods that require pre-functionalized substrates. nih.gov
Energy Efficiency: Utilizing methods like microwave or ultrasound irradiation can often reduce reaction times and energy consumption compared to conventional heating. beilstein-journals.org
| Green Chemistry Principle | Application in Synthesis | Example |
| Atom Economy | Use of catalytic processes. | Rhodium-catalyzed C-H activation instead of stoichiometric activating groups. nih.gov |
| Safer Solvents | Replacement of hazardous solvents. | Using ethanol or ethyl acetate (B1210297) instead of chlorinated solvents for chromatography or reaction media. |
| Energy Efficiency | Alternative energy sources. | Microwave-assisted synthesis to accelerate bromination or functionalization steps. beilstein-journals.org |
| Yield Optimization | Process parameter control. | Careful control of temperature and reaction time in radical bromination to minimize byproduct formation. |
Reaction Chemistry and Chemical Transformations of 2 Bromomethyl 1,4 Dimethoxynaphthalene
Nucleophilic Substitution Reactions at the Benzylic Carbon
The primary mode of reaction for 2-(bromomethyl)-1,4-dimethoxynaphthalene involves the displacement of the bromide ion by a wide range of nucleophiles. These transformations typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, which is characteristic for primary benzylic halides. khanacademy.orgwikipedia.org
Nitrogen-based nucleophiles readily react with this compound to form new carbon-nitrogen bonds, yielding valuable synthetic intermediates.
This compound reacts with primary and secondary amines in a standard SN2 fashion to yield the corresponding N-((1,4-dimethoxy-2-naphthyl)methyl)amine derivatives. The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic benzylic carbon, displacing the bromide ion. This alkylation is a common strategy for introducing the 1,4-dimethoxynaphthylmethyl moiety onto a nitrogen-containing molecule.
Further transformation of these aminomethyl derivatives or related nitriles can lead to the formation of amidinium salts. Amidinium derivatives are typically synthesized through methods such as the addition of amines to nitrile compounds or the reaction of an amine with an activated amide.
The bromide in this compound can be readily displaced by the azide (B81097) anion (N₃⁻) to form 2-(azidomethyl)-1,4-dimethoxynaphthalene. This conversion is a classic example of a nucleophilic substitution reaction. sigmaaldrich.comlookchem.com The reaction is typically carried out using sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). chemicalbook.comchemspider.comrsc.org The resulting naphthylmethyl azide is a versatile intermediate, particularly for the synthesis of 1,2,3-triazoles via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). sigmaaldrich.comlookchem.comnih.gov
Table 1: Representative Conditions for Benzylic Azide Synthesis This table presents typical conditions for the conversion of benzylic bromides to benzylic azides, which are applicable to this compound.
| Reagent | Solvent | Temperature | Yield | Reference(s) |
|---|---|---|---|---|
| Sodium Azide | DMSO | Room Temp. | 73% | chemspider.com |
| Sodium Azide | DMF | Room Temp. | High | rsc.orgyoutube.com |
| Sodium Azide | Ethanol (B145695) | Reflux | Good | prepchem.com |
Alcohols and alkoxides serve as effective oxygen nucleophiles, reacting with this compound to form ether linkages. A closely related compound, 2-(chloromethyl)-1,4-dimethoxynaphthalene, has been used to synthesize 2-((icosyloxy)methyl)-1,4-dimethoxynaphthalene. In this procedure, the alcohol (1-eicosanol) is deprotonated by a strong base like sodium hydride to form the more potent nucleophile, an alkoxide. This alkoxide then displaces the halide from the benzylic position to form the ether product. This reaction highlights the utility of the (1,4-dimethoxynaphthalen-2-yl)methyl (DIMON) group as a protecting group for alcohols, which can be cleaved under specific oxidative conditions.
The high reactivity of the benzylic bromide allows for the formation of bonds with soft nucleophiles like sulfur and selenium. cymitquimica.com
Thiolate anions (RS⁻), easily generated by deprotonating thiols (RSH), are powerful nucleophiles that readily displace the bromide to form thioethers (sulfides). orgsyn.org This reaction provides a direct route to compounds containing a (1,4-dimethoxy-2-naphthyl)methylthio moiety. The bromomethylation of thiols is an established method for producing bromomethyl sulfides, which are themselves useful synthetic building blocks. nih.gov
Similarly, selenium-based nucleophiles can be used. For instance, 2-(bromomethyl)naphthalene (B188764) is a known precursor for the synthesis of bis(2-naphthalenylmethyl) diselenide. sigmaaldrich.comlookchem.com This transformation can be achieved by reacting the bromide with a selenide (B1212193) source, such as sodium selenide or by reducing a diselenide (e.g., diphenyl diselenide) to form a selenide anion (PhSe⁻) which then acts as the nucleophile. acs.org
The bromine atom of this compound can be exchanged for another halogen, most notably fluorine, through a Finkelstein reaction. wikipedia.orgbyjus.comadichemistry.com This SN2 reaction is an equilibrium process that is driven to completion by using a large excess of the halide salt or by taking advantage of the differential solubility of the metal halide salts in a given solvent. wikipedia.orgadichemistry.comlscollege.ac.in
For the synthesis of the corresponding fluoromethyl derivative, 2-(fluoromethyl)-1,4-dimethoxynaphthalene, a source of nucleophilic fluoride (B91410) such as cesium fluoride (CsF) or potassium fluoride (KF) is used in a polar aprotic solvent like acetonitrile (B52724). wikipedia.orgmdpi.comresearchgate.net The success of the reaction can be enhanced by the addition of a phase-transfer catalyst, such as a tetraalkylammonium salt, which improves the solubility and availability of the fluoride anion in the organic phase. mdpi.comresearchgate.net This method has been successfully applied to convert 2,7-bis(bromomethyl)naphthalene (B1600061) into 2,7-bis(fluoromethyl)naphthalene. mdpi.comresearchgate.net
Table 2: Conditions for Bromine-Fluorine Exchange on Bromomethylnaphthalenes This table outlines experimental conditions for the Finkelstein reaction on related bromomethylnaphthalene substrates.
| Substrate | Fluoride Source | Catalyst/Additive | Solvent | Temperature | Yield | Reference(s) |
|---|---|---|---|---|---|---|
| 2,7-Bis(bromomethyl)naphthalene | Cesium Fluoride | Tetraethylammonium bromide | Acetonitrile | Reflux | 62% | mdpi.comresearchgate.net |
| 2-Bromomethyl-7-methylnaphthalene | Cesium Fluoride | Tetraethylammonium bromide | Acetonitrile | Reflux | 72% | mdpi.org |
Reactions with Nitrogen Nucleophiles (e.g., Amines, Azides)
Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples utilizing this compound in all major classes of cross-coupling reactions are not extensively documented in the readily available literature, its structure suggests significant potential for such transformations.
Organometallic reagents, such as Grignard and organolithium reagents, are powerful nucleophiles capable of reacting with electrophilic carbon centers. nih.govrsc.orgresearchgate.net The benzylic bromide in this compound provides an electrophilic carbon susceptible to nucleophilic attack by these reagents.
The general reaction would involve the formation of a new carbon-carbon bond at the methylene (B1212753) position. For instance, reaction with a Grignard reagent (R-MgBr) would be expected to yield a 2-alkyl-1,4-dimethoxynaphthalene derivative. rsc.orgwiley.com Similarly, organolithium reagents (R-Li) would participate in analogous coupling reactions. nih.govresearchgate.net These reactions are fundamental for extending the carbon framework of the naphthalene (B1677914) system.
It is important to note that Grignard and organolithium reagents are also strong bases. researchgate.netmasterorganicchemistry.com Therefore, care must be taken to avoid side reactions, such as elimination, and to ensure the absence of acidic protons in the reaction medium.
Palladium-catalyzed cross-coupling reactions are a versatile set of tools for the formation of C-C and C-heteroatom bonds. scirp.orgnih.gov The benzylic bromide functionality of this compound makes it a suitable substrate for several types of palladium-catalyzed couplings.
Suzuki Coupling: This reaction typically involves the coupling of an organohalide with an organoboron compound. scirp.org While the classic Suzuki reaction couples aryl or vinyl halides, modifications allowing the use of benzylic halides are known. A hypothetical Suzuki coupling of this compound with an arylboronic acid (Ar-B(OH)₂) would lead to the formation of a diarylmethane derivative.
Heck Reaction: The Heck reaction traditionally couples aryl or vinyl halides with alkenes. nih.govacs.org The reactivity of benzylic halides in Heck-type reactions can be more complex, but under appropriate conditions, coupling to form substituted alkenes is conceivable.
Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. acs.org Similar to other palladium-catalyzed reactions, the use of benzylic halides like this compound would represent a variation of the standard protocol, potentially leading to the synthesis of propargyl-naphthalene derivatives.
While specific documented examples for this compound are scarce, the general principles of these palladium-catalyzed reactions strongly suggest its utility as a coupling partner.
Electrophilic Aromatic Substitution on the Naphthalene Ring System
The 1,4-dimethoxynaphthalene (B104105) core of the molecule is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the two methoxy (B1213986) groups. These groups direct incoming electrophiles primarily to the ortho and para positions. In this specific case, with the 2-position already substituted, electrophilic attack would be expected to occur at the 3-position.
Common electrophilic aromatic substitution reactions include nitration, halogenation, Friedel-Crafts alkylation, and Friedel-Crafts acylation. For example, treatment with a nitrating agent (e.g., nitric acid in sulfuric acid) would likely yield 2-(bromomethyl)-1,4-dimethoxy-3-nitronaphthalene. Similarly, halogenation with reagents like bromine or chlorine in the presence of a Lewis acid would introduce a halogen atom at the 3-position.
It is important to consider that the reaction conditions for electrophilic aromatic substitution, which are often acidic, must be compatible with the benzylic bromide functionality to avoid unwanted side reactions.
Cyclization Reactions and Ring Annulation Strategies
The presence of the reactive bromomethyl group in close proximity to the activated naphthalene ring system makes this compound and its derivatives excellent precursors for the synthesis of polycyclic systems through intramolecular cyclization reactions.
Intramolecular cyclization reactions, such as intramolecular Friedel-Crafts reactions, can be employed to construct new rings fused to the naphthalene core. nih.gov For instance, if the bromomethyl group is used to introduce a side chain containing an appropriate functional group, subsequent acid-catalyzed cyclization onto the electron-rich naphthalene ring can lead to the formation of polycyclic aromatic hydrocarbons. nih.govacs.org
A closely related compound, 2,3-bis(bromomethyl)-1,4-dimethoxynaphthalene, has been utilized in the synthesis of benzo[f]isoindole-4,9-diones. This highlights the utility of the bromomethylnaphthalene scaffold in building complex polycyclic frameworks.
A significant application of bromomethylated naphthalene derivatives is in the synthesis of nitrogen-containing heterocycles. These reactions often proceed via nucleophilic substitution of the bromide followed by cyclization.
Research has demonstrated that 2,3-bis(bromomethyl)-1,4-dimethoxynaphthalene reacts with primary amines to afford 2,3-bis(aminomethyl)-1,4-dimethoxynaphthalenes. These intermediates can then undergo oxidative cyclization to yield benzo[f]isoindole-4,9-diones. This strategy showcases the potential of using bromomethylated naphthalenes to construct fused pyrrole (B145914) ring systems.
The following table details the synthesis of N-substituted 2,3-bis(aminomethyl)-1,4-dimethoxynaphthalenes, which are key intermediates in the formation of benzo[f]isoindole-4,9-diones.
| Amine Reactant | Product | Yield (%) | Reference |
| tert-Butylamine | N,N'-Di-tert-butyl-2,3-bis(aminomethyl)-1,4-dimethoxynaphthalene | 85 | |
| Benzylamine | N,N'-Dibenzyl-2,3-bis(aminomethyl)-1,4-dimethoxynaphthalene | 92 | |
| (S)-(-)-α-Methylbenzylamine | N,N'-Bis((S)-α-methylbenzyl)-2,3-bis(aminomethyl)-1,4-dimethoxynaphthalene | 78 | |
| Cyclohexylamine | N,N'-Dicyclohexyl-2,3-bis(aminomethyl)-1,4-dimethoxynaphthalene | 88 | |
| n-Butylamine | N,N'-Di-n-butyl-2,3-bis(aminomethyl)-1,4-dimethoxynaphthalene | 81 |
While the direct synthesis of benzo[g]isoquinolines from this compound is not explicitly detailed in the searched literature, the general reactivity pattern suggests that it could serve as a building block for such structures through multi-step synthetic sequences.
Oxidative Transformations of Related Naphthalene Derivatives
The oxidative transformation of dimethoxynaphthalene systems, particularly the oxidative demethylation, is a significant reaction pathway that leads to the formation of naphthoquinones. This process can be initiated by various oxidizing agents. For instance, the treatment of this compound with silver(II) oxide or ceric ammonium (B1175870) nitrate (B79036) can lead to the corresponding naphthoquinone.
A key transformation in this class of compounds is the oxidative demethylation of this compound to yield 2-(bromomethyl)-1,4-naphthoquinone. This reaction is a critical step in the synthesis of various biologically active molecules. The process involves the removal of the two methyl groups from the methoxy functionalities and the subsequent oxidation of the naphthalene ring to a quinone structure.
Further research has explored the oxidative coupling of related naphthalene derivatives. For example, the oxidative coupling of 2-methyl-1,4-dimethoxynaphthalene has been studied, providing insights into the reactivity of the naphthalene core. These studies help to understand the potential side reactions and alternative transformation pathways that this compound might undergo under oxidative conditions.
The table below summarizes the oxidative demethylation of a key related naphthalene derivative.
| Starting Material | Reagent | Product | Reference |
| This compound | Silver(II) oxide (AgO) / Nitric Acid (HNO₃) | 2-(bromomethyl)-1,4-naphthoquinone |
Reactivity Studies with Varied Reaction Conditions and Reagents
The reactivity of the bromomethyl group in this compound makes it a versatile intermediate for the synthesis of a wide array of derivatives. The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions.
Studies have shown that this compound can be converted into its corresponding phosphonate (B1237965) ester, 2-(diethoxyphosphorylmethyl)-1,4-dimethoxynaphthalene, through the Arbuzov reaction. This involves reacting the bromomethyl compound with a trialkyl phosphite, such as triethyl phosphite. This phosphonate ester is a key intermediate for further functionalization, for example, in Horner-Wadsworth-Emmons reactions to form alkenes.
Furthermore, the bromomethyl group can be displaced by other nucleophiles to introduce different functionalities. For instance, reaction with sodium iodide can convert the bromomethyl group to an iodomethyl group, which can be a more reactive precursor for certain coupling reactions.
The table below details some of the key reactivity studies performed on this compound.
| Reagent | Reaction Type | Product | Reference |
| Triethyl phosphite | Arbuzov reaction | 2-(diethoxyphosphorylmethyl)-1,4-dimethoxynaphthalene | |
| Sodium Iodide | Finkelstein reaction | 2-(iodomethyl)-1,4-dimethoxynaphthalene | |
| Silver(I) oxide | Oxidation | 2-formyl-1,4-dimethoxynaphthalene |
Advanced Applications in Organic Synthesis and Molecular Design
Utilization as a Versatile Synthetic Building Block and Intermediate
2-(Bromomethyl)-1,4-dimethoxynaphthalene is a bifunctional reagent whose reactivity is dominated by the benzylic bromide. The carbon-bromine bond is readily cleaved, making the attached methyl group highly susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of the 1,4-dimethoxynaphthylmethyl moiety into a wide array of chemical structures.
The electron-rich nature of the 1,4-dimethoxynaphthalene (B104105) ring system, conferred by the oxygen atoms of the methoxy (B1213986) groups, influences the reactivity and properties of the molecules it is incorporated into. This makes the compound a strategic building block for creating derivatives with specific electronic or photophysical characteristics. While specific literature on this compound is sparse, its role as a versatile intermediate can be inferred from the extensive use of the analogous compound, 2-(bromomethyl)naphthalene (B188764), which serves as a key starting material in the synthesis of pharmaceuticals, agrochemicals, and dyes. lookchem.comchemicalbook.com The addition of the methoxy groups on the target compound provides chemists with a tool to fine-tune the properties of these larger molecules.
Synthesis of Structurally Diverse Naphthalene (B1677914) Derivatives and Scaffolds
The reactive nature of the bromomethyl group is the cornerstone of its utility in elaborating the naphthalene scaffold into more complex structures.
Research into related isomers, such as 2,3-bis(bromomethyl)naphthalene, has shown that these compounds can serve as precursors to highly reactive o-quinodimethane intermediates, which can subsequently dimerize or polymerize on surfaces. mpg.de These intermediates are typically formed through the debromination of the starting material. mpg.de However, as this compound possesses only one bromomethyl group, it is not a direct precursor for the formation of quinodimethanes or aromatic dialdehydes, which would require two such reactive sites or other formyl group precursors.
The bromomethyl group can be readily oxidized to an aldehyde functional group. For the related compound 2-(bromomethyl)naphthalene, its role as a starting material for the synthesis of 2-naphthalenecarboxaldehyde is well-established. lookchem.comchemicalbook.comsigmaaldrich.com This transformation can be achieved through various methods, including the Sommelet reaction or Kornblum oxidation.
By analogy, this compound is an excellent precursor for the synthesis of 1,4-dimethoxy-2-naphthalenecarboxaldehyde. This reaction provides a direct route to a highly functionalized naphthalene derivative that can be used in further synthetic elaborations, such as the construction of heterocyclic systems or as a key component in pharmacologically active molecules.
Table 1: Representative Oxidation Reactions of Benzylic Bromides
| Reaction Name | Reagents | Product Functional Group |
|---|---|---|
| Kornblum Oxidation | Dimethyl sulfoxide (B87167) (DMSO), base (e.g., NaHCO₃) | Aldehyde |
| Sommelet Reaction | Hexamethylenetetramine, followed by hydrolysis | Aldehyde |
| Hass-Bender Oxidation | 2-Nitropropane sodium salt | Aldehyde/Ketone |
This table presents common methods for converting benzylic bromides to aldehydes, which are applicable to this compound.
Dialkoxynaphthalene units are valuable components in the design of functional organic materials, particularly conjugated polymers for electronic applications. nih.govrsc.orgrsc.org The electron-donating character of the alkoxy groups makes them suitable as donor units in donor-acceptor (D-A) type polymers. nih.gov
For instance, a conjugated polymer known as PEHONDTBT, which incorporates a 2,3-dialkoxynaphthalene monomer, has been synthesized via direct arylation polymerization (DAP) for use in organic solar cells. nih.gov The naphthalene-based polymer exhibited a HOMO energy level of approximately -5.3 eV, demonstrating the influence of the dialkoxynaphthalene core on the material's electronic properties. nih.gov this compound, with its reactive handle, serves as an ideal building block for grafting this electron-rich naphthalene core onto polymer backbones or for use in polycondensation reactions to create materials with tailored optoelectronic properties.
Design and Synthesis of Molecular Clips and Supramolecular Assemblies
Molecular clips are host molecules with clefts capable of binding guest molecules, and their synthesis is a significant topic in supramolecular chemistry. These structures are often built by connecting aromatic "wall" panels to a central scaffold. The flat, rigid structure of the naphthalene core makes it an excellent candidate for these aromatic panels.
In this context, this compound can be envisioned as a key component. The bromomethyl group provides a reactive site for covalent attachment to a molecular scaffold (such as a glycoluril (B30988) derivative), while the 1,4-dimethoxynaphthalene unit forms the side wall of the clip. The methoxy groups can further be used to modulate the electronic properties of the clip's cavity and influence its binding affinity for specific guests. While direct synthesis of a molecular clip from this specific precursor is not prominently documented, the formation of supramolecular dimeric units has been observed in related crystal structures of complex 2,7-dimethoxynaphthalene (B1218487) derivatives, driven by intermolecular interactions. nih.gov
Strategic Intermediate in the Elaboration of Complex Molecules
The primary role of this compound in the synthesis of complex molecules is to serve as a strategic intermediate for the controlled installation of the 1,4-dimethoxynaphthylmethyl group. This functionality is crucial in multi-step syntheses where the naphthalene unit imparts desired steric bulk, electronic character, or fluorescent properties. Its utility is analogous to that of other functionalized naphthalene building blocks used in the synthesis of complex organic frameworks and materials. aablocks.comresearchgate.net For example, aroylated naphthalene compounds are constructed via electrophilic aromatic substitution on dimethoxynaphthalene precursors. nih.gov The use of this compound provides an alternative and complementary strategy, where the naphthalene moiety acts as the nucleophile-attaching fragment in substitution reactions, broadening the range of accessible complex molecular architectures.
Preparation of Chiral Naphthalene Derivatives
A comprehensive review of the scientific literature did not yield specific examples or established methodologies for the direct synthesis of chiral naphthalene derivatives utilizing this compound as the primary starting material. While the broader field of asymmetric synthesis of naphthalene derivatives is extensive, the application of this particular compound in stereoselective reactions appears to be an underexplored area of research.
Synthesis of Ring-Modified Naphthalene Compounds
The chemical reactivity of the bromomethyl group in this compound makes it an excellent precursor for the synthesis of ring-modified naphthalene compounds through the introduction of new functional moieties. A notable application is in the preparation of novel 1,4-dialkoxynaphthalene-based imidazolium (B1220033) salts, which have been investigated for their potential cytotoxic activities against cancer cell lines. mdpi.comnih.gov
The synthesis of these ring-modified naphthalenes involves the N-alkylation of various imidazole (B134444) derivatives with this compound. This reaction typically proceeds by nucleophilic substitution, where the nitrogen atom of the imidazole ring attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a new carbon-nitrogen bond.
In a study by Kim et al. (2023), a series of these imidazolium salts were synthesized to explore their structure-activity relationships. mdpi.com The general synthetic pathway commences with the appropriate 1,4-dialkoxynaphthalene, which is brominated to yield the key intermediate, this compound. This intermediate is then reacted with a substituted imidazole, such as 1-methylimidazole, 1-ethylimidazole, or 1-butylimidazole, in a suitable solvent like acetonitrile (B52724) to afford the target imidazolium bromide salts.
The general reaction scheme is as follows:
Figure 1. General synthetic route to 1,4-dialkoxynaphthalene-based imidazolium salts from this compound.
This synthetic strategy allows for the modification of the naphthalene ring system by appending a positively charged imidazolium headgroup, thereby significantly altering the electronic and solubility properties of the parent molecule. The variability of the substituents on the imidazole ring further allows for the fine-tuning of the compound's steric and electronic characteristics.
The following table summarizes a selection of the synthesized 1,4-dimethoxynaphthalene-based imidazolium salts and their precursors as described in the literature.
| Compound ID | Precursor 1 | Precursor 2 | Product Structure |
| 1a | This compound | 1-Methylimidazole | 1-((1,4-Dimethoxynaphthalen-2-yl)methyl)-3-methyl-1H-imidazol-3-ium bromide |
| 1b | This compound | 1-Ethylimidazole | 1-((1,4-Dimethoxynaphthalen-2-yl)methyl)-3-ethyl-1H-imidazol-3-ium bromide |
| 1c | This compound | 1-Butylimidazole | 1-Butyl-3-((1,4-dimethoxynaphthalen-2-yl)methyl)-1H-imidazol-3-ium bromide |
Spectroscopic and Crystallographic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, NMR provides information on the chemical environment and connectivity of atoms.
Proton (¹H) NMR spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. For 2-(Bromomethyl)-1,4-dimethoxynaphthalene, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) protons, and the methylene (B1212753) (-CH₂Br) protons.
Detailed analysis of a related compound, 2-bromo-1,4-dimethoxynaphthalene (B104453), reveals characteristic signals in the aromatic region between δ 7.4 and 8.0 ppm, a singlet for the proton at the C3 position at δ 6.9 ppm, and a doublet for the two methoxy groups at δ 3.9 ppm. prepchem.com For this compound, the introduction of the bromomethyl group would alter this pattern, most notably with the appearance of a singlet for the CH₂Br protons, typically in the range of δ 4.5-5.0 ppm.
Table 1: Predicted ¹H NMR Data for this compound This table is predictive and based on typical chemical shifts for similar structural motifs.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons (H-5, H-8) | ~8.1 - 8.3 | Multiplet | 2H |
| Aromatic Protons (H-6, H-7) | ~7.5 - 7.7 | Multiplet | 2H |
| Aromatic Proton (H-3) | ~6.8 | Singlet | 1H |
| Methylene Protons (-CH₂Br) | ~4.8 | Singlet | 2H |
| Methoxy Protons (-OCH₃) | ~4.0 | Singlet | 6H |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms.
The spectrum is expected to show signals for the two types of methoxy carbons, the methylene carbon of the bromomethyl group, and the various aromatic carbons. The carbon atom attached to the bromine will be significantly shifted downfield.
Table 2: Predicted ¹³C NMR Data for this compound This table is predictive and based on typical chemical shifts for similar structural motifs.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Quaternary Aromatic Carbons (C-1, C-4) | ~150 - 152 |
| Quaternary Aromatic Carbons (C-4a, C-8a) | ~126 - 128 |
| Aromatic CH Carbons (C-5, C-8) | ~127 - 129 |
| Aromatic CH Carbons (C-6, C-7) | ~122 - 124 |
| Aromatic CH Carbon (C-3) | ~104 |
| Quaternary Aromatic Carbon (C-2) | ~125 |
| Methoxy Carbons (-OCH₃) | ~56 - 57 |
| Methylene Carbon (-CH₂Br) | ~30 - 35 |
Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Correlation Spectroscopy (COSY) can provide further structural details. rsc.orgcolumbia.eduharvard.eduresearchgate.netnih.gov COSY experiments would confirm the coupling between adjacent aromatic protons. NOESY experiments can establish through-space proximity between protons, for instance, between the methylene protons of the bromomethyl group and the aromatic proton at the C-3 position, which can help to confirm the regiochemistry of the substitution on the naphthalene (B1677914) ring.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is commonly used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique can be used to assess the purity of this compound and to determine its molecular weight. The mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the molecule. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). libretexts.orgmiamioh.edu
Common fragmentation pathways for similar bromo-aromatic compounds include the loss of the bromine atom to form a stable benzylic carbocation, which would be observed as a significant peak in the mass spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. pressbooks.publibretexts.orgdocbrown.infoyoutube.com The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.
| Functional Group | Vibrational Mode | **Expected Absorption Range (cm⁻¹) ** |
| Aromatic C-H | Stretching | 3100-3000 |
| Aromatic C=C | Stretching | 1600-1450 |
| C-O (Ether) | Stretching | 1260-1000 (asymmetric and symmetric) |
| Aliphatic C-H (CH₂) | Stretching | 2960-2850 |
| C-Br | Stretching | 690-515 |
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the naphthalene ring are anticipated to appear in the region of 3100-3000 cm⁻¹. libretexts.orglibretexts.org
Aromatic C=C Stretching: The in-plane stretching vibrations of the carbon-carbon double bonds within the naphthalene ring typically give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region. libretexts.org
C-O Stretching (Ether): The presence of the two methoxy groups will result in strong C-O stretching absorptions. Ethers generally show a strong band in the 1300-1000 cm⁻¹ range. libretexts.org For aryl alkyl ethers, a strong, characteristic C-O stretching band is expected around 1250 cm⁻¹ (asymmetric) and another near 1040 cm⁻¹ (symmetric).
Aliphatic C-H Stretching: The C-H stretching vibrations of the bromomethyl group (-CH₂Br) will likely be observed in the 2960-2850 cm⁻¹ range, typical for alkanes. pressbooks.pub
C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to appear in the fingerprint region of the spectrum, typically between 690 and 515 cm⁻¹, as a strong to medium intensity band.
The combination of these characteristic absorption bands in an IR spectrum would provide strong evidence for the presence of the key functional groups in this compound.
Theoretical and Computational Studies of 2 Bromomethyl 1,4 Dimethoxynaphthalene Reactivity
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and reaction mechanisms of organic compounds. nih.gov For a molecule like 2-(Bromomethyl)-1,4-dimethoxynaphthalene, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger), would be employed to optimize the ground state geometry and predict vibrational frequencies. nih.govresearchgate.net Such calculations on the analogous 1,5-dimethoxynaphthalene (B158590) have been used to correlate theoretical vibrational spectra with experimental FT-IR and FT-Raman data, confirming the accuracy of the computed molecular structure. nih.gov
In the context of reaction mechanisms, DFT is instrumental in mapping out the potential energy surfaces of chemical transformations. For instance, in reactions involving the bromomethyl group, such as nucleophilic substitutions or radical reactions, DFT can be used to calculate the energies of reactants, products, transition states, and any intermediates. dntb.gov.ua A computational study on the photochemical benzylic bromination of other aromatic compounds has successfully modeled the radical intermediates and transition states involved in the reaction pathway. dntb.gov.ua
Furthermore, DFT calculations have been effectively used to explain the regioselectivity in reactions of naphthalene (B1677914) derivatives. For example, in a palladium-catalyzed reaction of 1-(chloromethyl)naphthalenes, DFT was used to elucidate the mechanistic details and the origins of ortho- versus para-substitution, revealing that steric and electronic factors of the ligands and substrates govern the reaction outcome. libretexts.org A similar approach for this compound could predict the most likely sites for electrophilic or nucleophilic attack on the naphthalene ring, taking into account the directing effects of the two methoxy (B1213986) groups and the bromomethyl substituent.
A summary of typical parameters obtained from DFT calculations for related compounds is presented in Table 1.
| Parameter | Typical Value Range for Substituted Naphthalenes | Significance |
| Bond Lengths (Å) | C-C (aromatic): 1.37-1.42, C-O: ~1.36, C-Br: ~1.95 | Provides insight into the geometric structure and bond strengths. |
| Bond Angles (°) | C-C-C (aromatic): ~120, C-O-C: ~117 | Defines the molecular geometry and steric environment. |
| Dihedral Angles (°) | Varies | Describes the 3D conformation of the molecule. |
| Vibrational Frequencies (cm⁻¹) | 400-4000 | Correlates with experimental IR and Raman spectra for structural confirmation. |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical for predicting the reactivity of a molecule. researchgate.netresearchgate.net For this compound, the HOMO would likely be localized on the electron-rich dimethoxy-substituted naphthalene ring, indicating its nucleophilic character. The LUMO, conversely, would be expected to have significant contributions from the antibonding σ* orbital of the C-Br bond, making the methylene (B1212753) carbon an electrophilic site susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. Computational studies on 1,5-dimethoxynaphthalene have included FMO analysis to investigate its electronic properties. nih.govresearchgate.net For substituted naphthalenes, the nature and position of the substituents significantly influence the HOMO and LUMO energies. Electron-donating groups like methoxy groups raise the HOMO energy, making the molecule a better electron donor (nucleophile). The bromomethyl group, being electron-withdrawing, would lower the energy of both the HOMO and LUMO.
The relative energies of the HOMO and LUMO also determine the molecule's behavior in pericyclic reactions, such as cycloadditions, should the molecule participate in such transformations. researchgate.net
Table 2 presents typical FMO data for analogous naphthalene systems.
| Orbital | Typical Energy Range (eV) for Substituted Naphthalenes | Significance for Reactivity |
| HOMO | -5.5 to -6.5 | Indicates nucleophilic character; site of electron donation. |
| LUMO | -0.5 to -1.5 | Indicates electrophilic character; site of electron acceptance. |
| HOMO-LUMO Gap | 4.5 to 5.5 | Smaller gap suggests higher reactivity and lower kinetic stability. |
Natural Bond Orbital (NBO) Analysis and Charge Distribution Studies
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the bonding and electronic structure of molecules in detail. dntb.gov.ua It provides insights into charge distribution, hybridization, and delocalization of electron density through donor-acceptor interactions. nih.gov For this compound, an NBO analysis would quantify the natural atomic charges on each atom, revealing the polarization of bonds. The oxygen atoms of the methoxy groups would exhibit significant negative charges, while the attached carbon atoms and the naphthalene ring carbons would have varied positive and negative charges. The bromine atom would carry a partial negative charge, and the methylene carbon attached to it would have a partial positive charge, confirming its electrophilic nature.
NBO analysis also elucidates hyperconjugative interactions, which are stabilizing delocalizations of electron density from occupied (donor) to unoccupied (acceptor) orbitals. iau.ir In the case of the title compound, significant interactions would be expected between the lone pairs of the methoxy oxygen atoms and the π* orbitals of the naphthalene ring, contributing to the stability of the system. The interaction between the σ orbital of adjacent C-H or C-C bonds and the σ* orbital of the C-Br bond could also be analyzed to understand the electronic factors influencing the reactivity of the bromomethyl group.
Table 3 summarizes the kind of data obtained from NBO analysis on similar molecules.
| NBO Parameter | Expected Findings for this compound | Significance |
| Natural Atomic Charges | O: negative, C (methoxy): positive, C (ring): varied, C (methylene): positive, Br: negative | Identifies electrophilic and nucleophilic sites. |
| Hybridization | C (ring): ~sp², O: ~sp², C (methylene): ~sp³ | Describes the bonding orbitals. |
| Donor-Acceptor Interactions (E(2)) | Strong n(O) -> π*(C=C) interactions | Quantifies the stabilizing effects of electron delocalization. |
Computational Insights into Regioselectivity and Stereoselectivity of Transformations
Computational chemistry provides profound insights into the selectivity of chemical reactions. For this compound, DFT calculations can be used to predict the regioselectivity of electrophilic aromatic substitution on the naphthalene ring. The two methoxy groups are strong activating, ortho-, para-directing groups. However, since the 1 and 4 positions are substituted, electrophilic attack would be directed to the remaining open positions. By calculating the energies of the possible Wheland intermediates (sigma complexes) formed upon attack at each available position, the most favorable reaction pathway can be determined. libretexts.org Generally, substitution is favored at the position that leads to the most stable intermediate. nih.gov
For reactions involving the bromomethyl group, such as nucleophilic substitution, computational modeling can predict whether the reaction proceeds via an SN1 or SN2 mechanism. This is achieved by calculating the energy profile for both pathways, including the stability of the potential benzylic carbocation intermediate in an SN1 reaction and the energy of the pentacoordinate transition state in an SN2 reaction.
In cases where new stereocenters are formed, computational methods can predict the stereoselectivity of a reaction. This is done by calculating the energies of the transition states leading to the different stereoisomers. The pathway with the lower activation energy will be favored, leading to the major product. Such studies have been crucial in understanding and predicting the outcomes of asymmetric catalysis. acs.org
Modeling of Reactive Intermediates and Transition States
The detailed understanding of a chemical reaction requires the characterization of its transient species, namely reactive intermediates and transition states. Computational chemistry is uniquely suited for this purpose, as these species are often too short-lived to be observed experimentally. dntb.gov.ua
For this compound, reactions at the benzylic position could proceed through either a radical or an ionic mechanism. In a radical-initiated reaction (e.g., using AIBN and NBS), a benzylic radical would be the key intermediate. DFT calculations can model the structure and stability of this radical. The transition states for the initiation, propagation, and termination steps of the radical reaction can also be computed to build a complete kinetic model. dntb.gov.ua
In the case of ionic reactions, such as an SN1 nucleophilic substitution, the key intermediate would be the 1,4-dimethoxynaphthalen-2-ylmethyl cation. The stability of this carbocation would be significantly enhanced by the electron-donating methoxy groups through resonance. DFT calculations can quantify this stabilization energy. The transition state for the rate-determining step (loss of the bromide ion) can be located and its energy calculated, providing the activation energy for the reaction. For an SN2 reaction, the geometry and energy of the trigonal bipyramidal transition state would be the focus of the computational study. acs.org
Table 4 provides examples of data obtained from modeling transient species in related systems.
| Transient Species | Computational Method | Key Insights |
| Benzylic Radical | DFT (e.g., UB3LYP) | Spin density distribution, bond dissociation energies. |
| Benzylic Carbocation | DFT, MP2 | Stability, charge distribution, planarity. |
| SN2 Transition State | DFT, MP2 | Activation energy, geometry of attacking and leaving groups. |
| Wheland Intermediate | DFT | Relative energies to predict regioselectivity. |
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
Future research will likely prioritize the development of more efficient, environmentally benign, and economically viable methods for the synthesis of 2-(Bromomethyl)-1,4-dimethoxynaphthalene. Current synthetic approaches often rely on traditional brominating agents and solvents that may present environmental and safety challenges. The drive towards "green chemistry" will steer research in new directions.
One promising avenue is the adoption of greener bromination techniques for the naphthalene (B1677914) core. For instance, replacing conventional brominating agents with systems like sodium bromide (NaBr) combined with an oxidant like sodium perborate (B1237305) could offer a safer and more sustainable alternative to hazardous acids. digitellinc.com Another approach involves the use of heterogeneous catalysts, such as iron(III) oxide on a zeolite support (Fe2O3/zeolite), which can be easily recovered and recycled, thereby minimizing waste and cost. rsc.org
| Synthetic Strategy | Key Features | Potential Advantages |
| Catalytic Bromination | Use of Fe2O3/zeolite catalyst. rsc.org | Recyclable catalyst, cost-effective, reduced waste. |
| Green Brominating Agents | Sodium bromide (NaBr) with sodium perborate. digitellinc.com | Eliminates use of strong, hazardous acids. |
| Skeletal Editing | Nitrogen-to-carbon transmutation of isoquinolines. nih.govnih.gov | Novel route to polysubstituted naphthalenes, precise regiocontrol. |
| Eco-friendly Solvents | Use of solvents like 2-MeTHF and CPME. mdpi.com | Reduced environmental impact, safer handling. |
Exploration of Undiscovered Chemical Transformations
The reactive bromomethyl group and the electron-rich dimethoxy-substituted naphthalene ring make this compound a fertile ground for exploring novel chemical reactions. Future research will undoubtedly focus on leveraging this reactivity to construct complex and functionally diverse molecules.
One area of exploration is the synthesis of novel heterocyclic hybrids. Naphthalene derivatives have been successfully combined with various heterocycles like pyrazole, pyran, and pyridine (B92270) to create compounds with significant biological activities, including antitumor and anti-inflammatory properties. rsc.org The bromomethyl handle of this compound serves as an ideal electrophilic site for reactions with nucleophilic heterocyclic systems, opening the door to a vast library of new hybrid molecules.
Another avenue lies in the synthesis of organoselenium compounds. The selenocyanate (B1200272) group is a valuable pharmacophore and a synthetic precursor to other selenium-containing functionalities. biointerfaceresearch.com Displacement of the bromide in this compound with a selenocyanate nucleophile could lead to a new class of naphthalene-based organoselenocyanates with potential therapeutic applications. Furthermore, the core structure itself can be subjected to further functionalization, as demonstrated by the synthesis of brominated naphthoquinones from naphthalene precursors, indicating the potential for oxidative transformations of the dimethoxynaphthalene ring system. researchgate.net
Application in Advanced Materials Science and Catalyst Development
The unique electronic and photophysical properties of the naphthalene core make its derivatives highly attractive for applications in materials science. nih.gov Future research on this compound is expected to explore its utility as a key building block for advanced functional materials.
The compound can serve as a precursor for core-substituted naphthalene-diimides (cNDIs), which are known for their ability to self-assemble into supramolecular structures with applications in organic electronics. researchgate.net The dimethoxy groups on the naphthalene ring can tune the electronic properties of the resulting materials, while the bromomethyl group provides a reactive handle for polymerization or surface functionalization. The development of novel organic electronic materials, such as those for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), represents a significant opportunity. Research into perfluorohalogenated naphthalenes has highlighted the importance of intermolecular interactions in creating ordered crystalline materials, a principle that could be applied to derivatives of this compound. rsc.org
In the realm of catalysis, the bromomethyl group can be used to immobilize the molecule onto a solid support or to act as a ligand for a metal center. This could lead to the development of novel homogeneous or heterogeneous catalysts. The naphthalene scaffold itself can influence the steric and electronic environment of a catalytic metal center, potentially leading to catalysts with unique reactivity and selectivity.
| Potential Application Area | Role of this compound | Key Research Focus |
| Organic Electronics | Precursor to functional polymers and cNDIs. researchgate.net | Synthesis of materials for OFETs and OLEDs. |
| Supramolecular Chemistry | Building block for self-assembling systems. | Control of molecular architecture and function. |
| Catalysis | Ligand precursor or immobilizable catalytic moiety. | Development of novel, selective catalysts. |
| Dye Industry | Chromophore precursor. lifechemicals.com | Creation of novel dyes with specific properties. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The modernization of organic synthesis through automation and flow chemistry presents a significant opportunity to accelerate research on this compound. nso-journal.orgsigmaaldrich.com These technologies allow for rapid reaction optimization, improved safety, and scalable production.
Future work could involve developing a continuous-flow synthesis for this compound and its derivatives. Flow reactors provide excellent control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. The continuous-flow synthesis of alkylated naphthalenes has already been demonstrated to be highly efficient, suggesting that similar success could be achieved for bromomethylation and subsequent reactions. rsc.org
Q & A
Q. What are the common synthetic routes for 2-(Bromomethyl)-1,4-dimethoxynaphthalene, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via bromination of 1,4-dimethoxynaphthalene derivatives. Key routes include:
- Bromination with HBr/paraformaldehyde : 1,4-Dimethoxynaphthalene reacts with HBr and paraformaldehyde in acetic acid to yield bis(bromomethyl) derivatives, followed by selective purification .
- Grignard Reagent Approach : Starting from 2-bromo-1,4-dimethoxynaphthalene, a Grignard reagent is formed, followed by reaction with formaldehyde and subsequent bromination .
- Chlorination/Substitution : Conversion of (1,4-dimethoxynaphthalen-2-yl)methanol to the chloro derivative using thionyl chloride or methanesulfonyl chloride, followed by bromine substitution .
Yield optimization depends on temperature control, stoichiometry of brominating agents, and purification techniques (e.g., column chromatography).
Q. How can the bromomethyl group in this compound participate in nucleophilic substitution reactions?
- Methodological Answer : The bromomethyl group undergoes S2 reactions with nucleophiles such as amines, thiols, or alkoxides. For example:
- Reaction with anilines forms amidine derivatives, as demonstrated in anti-tubercular compound synthesis .
- Substitution with sodium isopropoxide yields ether derivatives, useful in protecting group strategies .
Solvent polarity (e.g., THF or DMF) and base selection (e.g., KCO) critically influence reaction efficiency .
Advanced Research Questions
Q. What analytical techniques are employed to resolve tautomerism in derivatives of 1,4-dimethoxynaphthalene under oxidative conditions?
- Methodological Answer : Oxidative demethylation (e.g., using BBr) generates tautomers like 1,4-dihydroxynaphthalene and 1,4-naphthoquinone. Techniques include:
Q. How do structural modifications of this compound affect its anti-tubercular activity, and what SAR insights have been derived?
- Methodological Answer : Derivatives with quinone moieties (via oxidative dealkylation) show enhanced activity against Mycobacterium tuberculosis. Key findings:
- Halogen Substitution : Bromine or chlorine at the phenyl ring improves MIC values (e.g., 0.59–1.16 µM) and selectivity indices (SI = 19–24) .
- Quinone Necessity : Dimethoxy precursors (e.g., compounds 11a-j) are less active than their quinone counterparts (12a-j), confirming the quinone's role in redox-mediated toxicity .
Methods: In vitro MIC assays, cytotoxicity testing (CC), and molecular docking to identify target interactions.
Q. What kinetic models and parameters describe the pyrolysis of 1,4-dimethoxynaphthalene derivatives, and how are these determined experimentally?
- Methodological Answer : Pyrolysis of 1,4-dimethoxynaphthalene follows first-order kinetics with Arrhenius parameters derived from gas product analysis (CH, CO, CO). Key steps:
- Gas Chromatography (GC) : Quantifies gaseous products to calculate rate constants .
- Mechanistic Proposals : Radical pathways dominate, with methoxy group cleavage initiating decomposition. Activation energies range from 120–150 kJ/mol .
Experimental setup: Tubular reactor under controlled temperature (400–600°C) and inert atmosphere.
Q. How does the choice of protecting groups (e.g., DIMON) influence the synthesis of polyunsaturated lipids, and what are the challenges in oxidative deprotection?
- Methodological Answer : The DIMON group (2-(chloromethyl)-1,4-dimethoxynaphthalene) protects hydroxyls during lipid synthesis. Key considerations:
- Stability : DIMON resists acidic/basic conditions but is labile to oxidative deprotection (e.g., HBr/AcOH) .
- Deprotection Efficiency : Over-oxidation risks (e.g., quinone formation) require precise stoichiometry and reaction time .
Applications: Synthesis of prostaglandins and polyene ethers, where regioselectivity is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
